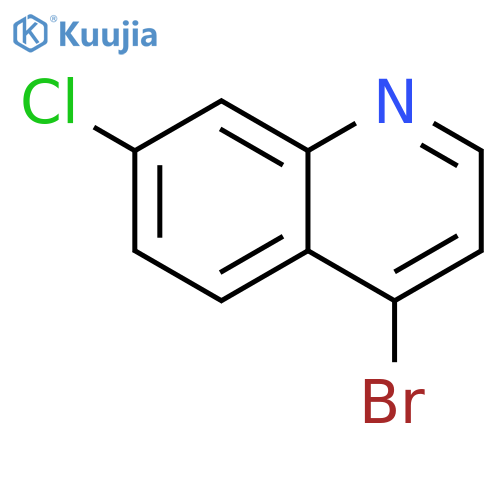

Cas no 98519-65-4 (4-Bromo-7-chloroquinoline)

4-Bromo-7-chloroquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-7-chloroquinoline

- Quinoline,4-bromo-7-chloro-

- 4-bromo-7-chloro-quinoline

- Quinoline, 4-bromo-7-chloro-

- IVPHNMMNLBTDRQ-UHFFFAOYSA-N

- AB42126

- 4-Bromo-7-chloroquinoline, AldrichCPR

- ST2411223

- AB0027933

- W9845

- A858539

- DS-10869

- 98519-65-4

- AKOS009456469

- CS-W005453

- SCHEMBL2186942

- DTXSID00450541

- J-514790

- SY021119

- FT-0731635

- MFCD07700232

- DB-080540

-

- MDL: MFCD07700232

- インチ: 1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H

- InChIKey: IVPHNMMNLBTDRQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])N=C2C([H])=C(C([H])=C([H])C2=1)Cl

計算された属性

- せいみつぶんしりょう: 240.92900

- どういたいしつりょう: 240.92939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 密度みつど: 1.673

- PSA: 12.89000

- LogP: 3.65070

4-Bromo-7-chloroquinoline セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H318

- 警告文: P280-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 25-41

- セキュリティの説明: 26-39-45

-

危険物標識:

- 危険レベル:6.1

- 包装グループ:Ⅲ

4-Bromo-7-chloroquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-7-chloroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM121473-100g |

4-Bromo-7-chloroquinoline |

98519-65-4 | 95% | 100g |

$*** | 2023-05-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B64800-250mg |

4-Bromo-7-chloroquinoline |

98519-65-4 | 95% | 250mg |

¥171.0 | 2022-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B64800-5g |

4-Bromo-7-chloroquinoline |

98519-65-4 | 95% | 5g |

¥1561.0 | 2022-04-28 | |

| abcr | AB213732-1 g |

4-Bromo-7-chloroquinoline, 95%; . |

98519-65-4 | 95% | 1g |

€162.20 | 2022-06-11 | |

| eNovation Chemicals LLC | Y1316844-5G |

4-bromo-7-chloro-quinoline |

98519-65-4 | 97% | 5g |

$120 | 2024-07-21 | |

| TRC | B682550-1g |

4-Bromo-7-chloroquinoline |

98519-65-4 | 1g |

$ 190.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ149-250mg |

4-Bromo-7-chloroquinoline |

98519-65-4 | 95+% | 250mg |

414CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ149-50mg |

4-Bromo-7-chloroquinoline |

98519-65-4 | 95+% | 50mg |

70.0CNY | 2021-07-12 | |

| Ambeed | A205016-25g |

4-Bromo-7-chloroquinoline |

98519-65-4 | 95% | 25g |

$425.0 | 2024-04-15 | |

| Chemenu | CM121473-25g |

4-Bromo-7-chloroquinoline |

98519-65-4 | 95% | 25g |

$729 | 2021-08-06 |

4-Bromo-7-chloroquinoline 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

4-Bromo-7-chloroquinolineに関する追加情報

4-Bromo-7-chloroquinoline: A Comprehensive Overview

The compound with CAS No. 98519-65-4, commonly referred to as 4-Bromo-7-chloroquinoline, is a significant heterocyclic aromatic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the quinoline family, which is widely studied due to its unique chemical properties and potential applications in fields such as pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 4-Bromo-7-chloroquinoline.

4-Bromo-7-chloroquinoline is a derivative of quinoline, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused with a pyridine ring. The substitution of bromine at the 4-position and chlorine at the 7-position introduces distinct electronic and steric effects, making this compound highly versatile. These substituents not only influence the compound's reactivity but also play a crucial role in its solubility and stability under various conditions. Recent studies have highlighted the importance of halogen substitution in modulating the electronic properties of quinoline derivatives, which is pivotal for their application in advanced materials.

The synthesis of 4-Bromo-7-chloroquinoline involves a series of well-established organic reactions. Typically, the process begins with the preparation of quinoline via the Skraup synthesis or other analogous methods. Subsequent halogenation at specific positions is achieved through electrophilic substitution reactions, utilizing bromine and chlorine as electrophiles. The regioselectivity of these reactions is influenced by directing groups already present on the quinoline framework, ensuring precise placement of the halogen atoms. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and enhancing yield.

One of the most promising applications of 4-Bromo-7-chloroquinoline lies in its use as an intermediate in pharmaceutical chemistry. The compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. For instance, derivatives of 4-Bromo-7-chloroquinoline have been explored for their anti-inflammatory, antiviral, and anticancer properties. A study published in 2023 demonstrated that certain analogs exhibit potent inhibitory effects on key enzymes involved in cancer progression, suggesting their potential as leads for drug development.

In addition to pharmaceutical applications, 4-Bromo-7-chloroquinoline has found utility in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been extensively investigated. Recent research has focused on optimizing the bioavailability and environmental impact of these compounds. For example, researchers have developed formulations that enhance the stability of 4-Bromo-7-chloroquinoline derivatives under field conditions while minimizing their ecological footprint.

The electronic properties of 4-Bromo-7-chloroquinoline also make it an attractive candidate for use in organic electronics. The compound's ability to act as an electron-deficient acceptor material has been leveraged in designing organic photovoltaic (OPV) devices. A groundbreaking study reported in 2023 showcased how incorporating 4-Bromo-7-chloroquinoline into OPV blends significantly improved device efficiency by enhancing charge transport properties. This development underscores its potential role in advancing renewable energy technologies.

From a materials science perspective, 4-Bromo-7-chloroquinoline has been employed as a precursor for synthesizing advanced carbon materials such as graphene oxide derivatives. The halogen substituents facilitate controlled oxidation processes, leading to tailored carbon nanostructures with unique properties. These materials hold promise for applications ranging from energy storage to catalysis.

In conclusion, 4-Bromo-7-chloroquinoline, with CAS No. 98519-65-4, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in pharmaceuticals, agrochemicals, and electronic materials while contributing to cutting-edge research in organic electronics and carbon nanotechnology. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic research and industrial innovation is expected to grow further.

98519-65-4 (4-Bromo-7-chloroquinoline) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)

- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)

- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)

- 1040666-23-6(N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)

- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)

- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)

- 18053-75-3(1H-Indene,1-(trimethylsilyl)-)

- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)